Cytidylyl-(3'->5')-cytidine (CpC): A Comprehensive Technical Guide on Structural Dynamics, Thermodynamics, and Chemical Properties
Cytidylyl-(3'->5')-cytidine (CpC): A Comprehensive Technical Guide on Structural Dynamics, Thermodynamics, and Chemical Properties
Executive Summary
Cytidylyl-(3'->5')-cytidine, commonly referred to as the CpC dinucleotide, is a fundamental pyrimidine-pyrimidine dinucleoside monophosphate linked by a 3'->5' phosphodiester bond[1]. While often overshadowed by purine-rich sequences in genomic studies, the physicochemical properties of CpC are critical for understanding localized DNA/RNA flexibility, the formation of non-canonical secondary structures (such as i-motifs), and the sequence-specific binding kinetics of metallodrugs.
As a Senior Application Scientist, this guide is designed to move beyond basic structural descriptions. Here, we dissect the causality behind CpC's weak base stacking, its unique resistance to ultrasonic cleavage, and its structural behavior in solution. Every protocol provided is designed as a self-validating system to ensure rigorous experimental reproducibility.
Physicochemical and Structural Properties
The structural identity of CpC is defined by its pyrimidine-pyrimidine nature, which dictates its thermodynamic stability and backbone flexibility.
Quantitative Data Summary
Table 1: Core Chemical and Structural Parameters of CpC
| Property | Value | Reference |
| IUPAC Name | Cytidylyl-(3'->5')-cytidine | [1] |
| CAS Number | 2536-99-4 | [1] |
| Molecular Formula | C18H25N6O12P | [1] |
| Molecular Weight | 548.40 g/mol | [1] |
| BI Backbone State | Twist: 37°, Roll: +9° | [2] |
| BII Backbone State | Twist: 45°, Roll: -2° | [2] |
| Stacking Free Energy | Weak (~0 to -0.5 kcal/mol) | [3] |
Backbone Dynamics: The BI/BII Equilibrium
In solution, the intrinsic mechanics of the B-DNA backbone are highly sequence-dependent. The phosphodiester linkage of CpC exists in a dynamic equilibrium between two primary states: BI and BII [2].
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Causality of Conformation: The BI state is characterized by a negative slide, positive roll (+9°), and low twist (37°). Conversely, the BII state exhibits a positive slide, negative roll (-2°), and high twist (45°)[2]. The transition between these states is coupled to the dimensions of the minor and major grooves, making CpC a critical hinge point in double-stranded structures.
Structural dynamics of the CpC dinucleotide backbone transitioning between BI and BII states.
Thermodynamics of Base Stacking
Unlike purine-purine dinucleotides (e.g., ApA or GpG) which exhibit strong stacking free energies (-1.4 to -2.0 kcal/mol), the base stacking in pyrimidine-pyrimidine dinucleotides like CpC is exceptionally weak[3].
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Mechanistic Explanation: The weak stacking is structurally related to an unfavorable face-to-face geometry and a lack of significant π-π orbital overlap[3]. However, molecular dynamics (MD) simulations reveal that when CpC adopts a face-to-back orientation, the dipole moments of the cytidine bases self-orient to favor twist angles between 20° and 60°[3]. This electrostatic self-orientation is driven by the phosphodiester linkage, actively contributing to the intrinsic right-handed helical rotation (36° per step) of B-DNA[3].
Photophysics and Excimer State Formation
Under UV irradiation, the photophysical behavior of CpC diverges from other dinucleotides. While the fluorescence of GpC and CpG is merely the sum of independent G and C emissions, CpC can form transient cytosine excimer states [4].
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Excimer Dynamics: These molecular associates exist exclusively in excited electronic states and are detectable only in emission spectra[4]. The formation of these states indicates that localized (1)nπ* excited states are significant intermediates on the picosecond timescale[5].
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Hemiprotonation: At slightly acidic pH, the N3 position of cytidine becomes protonated. The resulting hemiprotonated (C·CH+ ) pairs are the fundamental building blocks of intercalated motifs (i-motifs)[5]. The sub-picosecond lifetime of these spectroscopic states provides an easily accessible non-radiative deactivation route, protecting the genetic code from UV-induced photochemical damage[5].
Chemical Stability: Resistance to Ultrasonic Cleavage
When subjected to hydrodynamic shear or ultrasonic stress, DNA undergoes sequence-specific phosphodiester cleavage. Remarkably, the ultrasonic cleavage rate of the d(CpC) dinucleotide is significantly lower than that of other d(CpN) dinucleotides[6].
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Causality of Resistance: Ultrasonic cleavage relies on an impulsive stretching force acting on the C3'-O3' bond. In sequential cytidines, the S↔N interconversion of the deoxyribose moiety is heavily silenced[6]. Because the sugar pucker cannot freely interconvert, the C3'-O3' bond fails to align with the local helical axis[6]. Consequently, the stretching component of its vibrational energy does not increase, keeping the activation energy for hydrolysis prohibitively high[6].
Mechanistic pathway of sequence-specific ultrasonic cleavage resistance in d(CpC) dinucleotides.
Interactions with Metallodrugs (Oxaliplatin)
The structural rigidity of CpC plays a pivotal role in the pharmacodynamics of platinum-based chemotherapeutics. When the fully aquated oxaliplatin complex, cis-[Pt(DACH)(H2O)2]2+, binds to a double-stranded (pGpG)·(CpC) sequence, it forms a 1,2-intrastrand cross-link on the GpG tract[7].
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Thermodynamic Cost: The rate-determining step is the formation of the monoadduct at the 3'-guanine, which requires an activation Gibbs free energy of 19.3 kcal/mol[7]. This high barrier is directly correlated with the energetic cost of disrupting the "DNA-like" structure of the complementary CpC dinucleotide[7]. The subsequent chelate formation is exergonic (-18.8 kcal/mol), permanently distorting the CpC base-pairing[7].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed with internal validation mechanisms to study CpC dynamics.
Protocol 1: NMR-Based Determination of BI/BII Backbone Conformations
This protocol utilizes chemical shift anisotropy to quantify backbone states.
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Sample Preparation: Dissolve the target CpC-containing oligonucleotide in 50 mM sodium phosphate buffer (pH 6.5). Add trimethyl phosphate as an internal chemical shift reference[2].
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Data Acquisition: Perform 1H-31P HETCOR NMR spectroscopy at 500 MHz across a temperature gradient (20°C, 30°C, 40°C)[2]. Set the spectral width to 2500 Hz in the 1H dimension and 810 Hz in the 31P dimension[2].
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Analysis: Identify the δP shifts. High-field shifted δP indicates a BI-rich linkage, while down-field shifted δP indicates a BII-rich linkage[2].
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Self-Validation Step: Run a 1H-13C TROSY experiment to measure Residual Dipolar Couplings (RDCs). Correlate the RDC-derived internucleotide distances with the δP values. A linear correlation validates the BI/BII ratio calculation[2].
Protocol 2: Thermodynamic Profiling of Base Stacking via MD Simulations
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System Setup: Parameterize the CpC dinucleotide using the AMBER ff99OL3 or RNA-IL force field[8]. Solvate in a TIP3P spherical water droplet (24 Å radius) with Na+ counterions[9].
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Reaction Coordinate Definition: Define the stacking coordinate (ξ) based on the vertical distance (RM) between the centers of mass of the two cytosine bases, bypassing arbitrary angular cutoffs[10].
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Simulation: Run unconstrained MD simulations at 310K. Calculate the stacking equilibrium constant as Kstack=Nstacked/Nunstacked , where N is the number of configurations below and above the ξ threshold (e.g., 6.0 Å)[3].
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Self-Validation Step: Compare the calculated ΔGstack against experimental UV melting curves (absorbance at 260 nm). If the force field over-predicts stacking, calibrate the van der Waals radii of the pyrimidine rings accordingly[8].
References
- Product Description: Cytidylyl-(3'->5')-cytidine Echemi
- The intrinsic mechanics of B-DNA in solution characterized by NMR Nucleic Acids Research | Oxford Academic
- Mechanism of the cis-[Pt(1R,2R-DACH)(H2O)2]2+ Intrastrand Binding to the Double-Stranded (pGpG)·(CpC)
- A theoretical study of the cytosine excimer state: the role of geometry optimization ResearchG
- Intramolecular Base Stacking of Dinucleoside Monophosph
- Intramolecular Base Stacking of Dinucleoside Monophosphate Anions in Aqueous Solution The Journal of Physical Chemistry B - ACS Public
- Sequence-Specific Ultrasonic Cleavage of DNA PMC - NIH
- Evaluating Geometric Definitions of Stacking for RNA Dinucleoside Monophosphates Using Molecular Mechanics Calcul
- Intramolecular Base Stacking of Dinucleoside Monophosph
- The photophysics of protonated cytidine and hemiprotonated cytidine base pair: A computational study ResearchG
Sources
- 1. echemi.com [echemi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Intramolecular Base Stacking of Dinucleoside Monophosphate Anions in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sequence-Specific Ultrasonic Cleavage of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluating Geometric Definitions of Stacking for RNA Dinucleoside Monophosphates Using Molecular Mechanics Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
